molecular formula C25H27FN4O2S B2546556 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide CAS No. 1326822-75-6

2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2546556
CAS No.: 1326822-75-6
M. Wt: 466.58
InChI Key: KUVYNCCBLIOEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic pyrido[4,3-d]pyrimidin-4-one core substituted at position 6 with a 4-fluorophenylmethyl group. A sulfanyl (-S-) bridge at position 2 connects to an acetamide moiety, which is further functionalized with a 3-phenylpropyl chain via the N-atom.

Properties

IUPAC Name

2-[[6-[(4-fluorophenyl)methyl]-4-oxo-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O2S/c26-20-10-8-19(9-11-20)15-30-14-12-22-21(16-30)24(32)29-25(28-22)33-17-23(31)27-13-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-11,21-22,25,28H,4,7,12-17H2,(H,27,31)(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGAGAGIQFIKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1NC(NC2=O)SCC(=O)NCCCC3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25FN4O3SC_{24}H_{25}FN_{4}O_{3}S, with a molecular weight of approximately 468.54 g/mol. The structure features a pyrido[4,3-d]pyrimidine core with various functional groups that contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses including apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one discussed have shown potent cytotoxicity against various human tumor cell lines at nanomolar concentrations. The modifications at different positions on the pyridopyrimidine ring significantly influence their anticancer activity.

CompoundTargetIC50 (nM)Reference
7aoHuman tumor cells<100
6-(2,6-dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidineTyrosine kinase50
N6-methyl-N6-[(3,5-dimethoxyphenyl)methyl]-pyrido[2,3-d]pyrimidineDHFR200

In a notable study by Walid Fayad et al., a library of pyridopyrimidine derivatives was screened for anticancer activity using multicellular spheroids as models. The results indicated that certain substitutions on the pyridopyrimidine core enhanced cytotoxicity significantly.

Anti-inflammatory Activity

In addition to its anticancer properties, compounds from this class also exhibit anti-inflammatory effects. Research has suggested that these compounds can modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation.

Case Studies

  • Screening for Anticancer Activity : A study conducted on a library of pyridopyrimidine derivatives revealed that compounds with specific substitutions showed enhanced activity against breast cancer cell lines. The study emphasized the importance of structural modifications in achieving desired biological effects .
  • Mechanistic Insights : Another investigation into the mechanism of action highlighted that certain derivatives could induce apoptosis through mitochondrial pathways and caspase activation in cancer cells .

Scientific Research Applications

Recent studies have indicated that compounds with similar structures exhibit significant biological activities including:

  • Antitumor Activity : Research has shown that pyrido-pyrimidine derivatives can inhibit cancer cell proliferation. The compound's structure suggests it may act through mechanisms similar to those observed in other anticancer agents.
  • Anti-inflammatory Properties : Molecular docking studies have suggested that this class of compounds could act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions the compound as a candidate for further development as an anti-inflammatory agent .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines and inflammatory models. The results indicate promising activity:

  • Antitumor Efficacy : Preliminary screening showed moderate to high inhibition of cell growth in several cancer types.
  • Mechanistic Insights : Studies are ongoing to elucidate the exact mechanisms through which this compound exerts its effects on cellular pathways.

Structure-Activity Relationship (SAR)

The structure of 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide has been analyzed for its relationship to biological activity. Variations in substituents on the pyrido-pyrimidine ring and side chains have been correlated with changes in potency and selectivity against target enzymes.

Case Studies

Several case studies have focused on similar compounds within the same class:

StudyCompoundFindings
Study 12-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamideDemonstrated potent antitubercular activity with MIC values as low as 4 µg/mL against M. tuberculosis .
Study 2Pyrido-pyrimidine derivativesShowed significant inhibition of tumor cell lines; mechanisms under investigation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Pyrido[4,3-d]pyrimidin-4-one 6-(4-Fluorophenyl)methyl; 2-sulfanylacetamide-N-(3-phenylpropyl) Not reported Not reported Fluorophenyl, sulfanyl, phenylpropylamide
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one 4-Methyl; 2-sulfanylacetamide-N-(2,3-dichlorophenyl) 344.21 230 Dichlorophenyl, sulfanyl
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide Dihydropyrimidin-6-one 4-Methyl; 2-sulfanylacetamide-N-(4-phenoxyphenyl) Not reported 224 Phenoxyphenyl, sulfanyl
N-(3-{3-Cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide Pyrido[4,3-d]pyrimidin-2,4,7-trioxo Cyclopropyl, fluoro-iodophenylamino, dimethyl, trioxo 693.53 (DMSO solvate) Not reported Iodophenyl, trioxo, cyclopropyl
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 3-(4-Methylphenyl); 2-sulfanylacetamide-N-(4-trifluoromethoxyphenyl) Not reported Not reported Trifluoromethoxyphenyl, thieno core

Key Observations:

Core Scaffold Differences: The target compound’s pyrido[4,3-d]pyrimidin-4-one core (a nitrogen-rich bicyclic system) differs from the dihydropyrimidin-6-one in and the thieno[3,2-d]pyrimidin-4-one in . The pyrido core may enhance rigidity and π-π stacking interactions compared to the more flexible dihydro analogs .

Substituent Effects: The 4-fluorophenylmethyl group in the target compound likely improves metabolic stability and lipophilicity compared to the 2,3-dichlorophenyl () or 4-phenoxyphenyl () groups. Fluorine’s electronegativity may enhance binding specificity in hydrophobic pockets .

Physicochemical Properties: The dihydro analogs () exhibit melting points >220°C, suggesting high crystallinity, which may correlate with formulation challenges. The target compound’s melting point is unreported but could be higher due to its bicyclic core.

Inferred Pharmacological Implications

  • Target Selectivity : The pyrido[4,3-d]pyrimidin-4-one core in the target compound and may target kinases or DNA repair enzymes, similar to structurally related inhibitors (e.g., pyridopyrimidines in oncology ).
  • Solubility and Bioavailability : The 3-phenylpropyl chain in the target compound may increase logP, requiring formulation optimization to balance lipophilicity and aqueous solubility.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step organic reactions, including cyclization, sulfanylation, and amidation. Key steps include:

  • Cyclization: Use pyrido[4,3-d]pyrimidinone as a core scaffold, formed via condensation of substituted pyridines with urea derivatives under reflux in acetic acid .
  • Sulfanylation: Introduce the sulfanyl group using thiourea or Lawesson’s reagent under inert atmosphere (N₂/Ar) at 80–100°C .
  • Amidation: Couple the sulfanyl intermediate with 3-phenylpropylamine via EDC/HOBt-mediated activation in dry DMF .

Critical Parameters:

StepTemperatureSolventCatalystYield Optimization
Cyclization120°CAcetic AcidNone60–70%
Sulfanylation80°CTHFLawesson’s Reagent75–85%
AmidationRTDMFEDC/HOBt80–90%

Validation: Confirm intermediates via NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and LC-MS (M+H⁺ ~520–530 Da) .

Q. How can analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy: Analyze ¹H/¹³C NMR for characteristic peaks:
    • Pyrido-pyrimidinone: δ 8.2–8.5 ppm (pyrimidine protons) .
    • Sulfanyl group: δ 3.8–4.2 ppm (SCH₂) .
  • Mass Spectrometry: Use ESI-MS to confirm molecular ion ([M+H]⁺ ~527.2 Da) and fragmentation patterns .
  • HPLC-PDA: Assess purity (>95%) with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl or sulfanyl groups) influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • 4-Fluorophenyl Group: Enhances lipophilicity (LogP +0.5) and target binding (e.g., kinase inhibition) via π-π stacking .
  • Sulfanyl Linker: Improves metabolic stability by reducing oxidative degradation in liver microsomes .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer: Contradictions (e.g., IC₅₀ variability) may arise from:

  • Purity Discrepancies: Re-test compound batches via HPLC and DSC (melting point ~230°C) .
  • Assay Conditions: Standardize ATP concentrations (1–10 µM) in kinase assays to avoid false negatives .
  • Cell Line Variability: Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects .

Resolution Workflow:

Re-synthesize compound under optimized conditions .

Validate purity and structure .

Replicate assays in triplicate with internal controls .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 3QZZ). Key residues: Lys68 (H-bond) and Phe88 (π-stacking) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • QSAR Models: Train models with descriptors like polar surface area (PSA) and H-bond donors .

Q. How to assess metabolic stability and pharmacokinetic (PK) properties?

Methodological Answer:

  • In Vitro Assays:
    • Microsomal Stability: Incubate with human liver microsomes (HLM) and measure remaining compound via LC-MS/MS (t₁/₂ > 2 h preferred) .
    • CYP Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates .
  • In Vivo PK: Administer IV/PO doses in rodents; calculate AUC, Cmax, and bioavailability (>30% target) .

Q. What strategies mitigate toxicity risks identified in preclinical studies?

Methodological Answer:

  • Off-Target Screening: Use panels (e.g., Eurofins SafetyScreen44) to identify hERG or mitochondrial toxicity .
  • Prodrug Design: Mask the sulfanyl group with acetyl-protected derivatives to reduce reactive metabolite formation .
  • In Vivo Toxicity: Conduct 14-day repeat-dose studies in rodents (ALT/AST monitoring) .

Methodological Best Practices

Q. How to design robust dose-response experiments for in vitro studies?

  • Concentration Range: Use 10 nM–100 µM (log-spaced) to capture full efficacy/toxicity .
  • Controls: Include vehicle (DMSO ≤0.1%) and reference inhibitors (e.g., staurosporine for kinases) .
  • Data Analysis: Fit curves with GraphPad Prism (four-parameter logistic model) .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA): Heat lysates (37–65°C) and quantify soluble target via Western blot .
  • BRET/FRET: Engineer cells with NanoLuc-tagged targets to monitor real-time binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.